3-Butenylmagnesium bromide
Overview
Description
3-Butenylmagnesium bromide (3-BuMgBr) is an organomagnesium halide that is commonly used in organic synthesis. It is a versatile reagent that has been used in a variety of applications, ranging from the synthesis of pharmaceuticals to the preparation of polymers materials. 3-BuMgBr has been extensively studied in the laboratory and is widely used in both academic and industrial research.
Scientific Research Applications
Cross-Coupling Reactions
3-Butenylmagnesium bromide is utilized in nickel- or copper-catalyzed cross-coupling reactions with alkyl fluorides. These reactions allow for the efficient creation of longer carbon chains or more complex organic molecules. For instance, n-Octyl fluoride can undergo a cross-coupling reaction with n-propylmagnesium bromide in the presence of 1,3-butadiene, with nickel chloride (NiCl2) as a catalyst, to produce undecane in moderate yields. The efficiency of these alkyl-alkyl cross-coupling reactions is notably improved when copper chloride (CuCl2) is used instead of NiCl2, and the addition of 1,3-butadiene significantly enhances the yields of the coupling products from primary alkyl Grignard reagents (Terao et al., 2003).
Synthesis of Complex Molecules
3-Butenylmagnesium bromide also plays a crucial role in the synthesis of complex organic molecules, such as the preparation of N,N-bis(3-butenyl)amines from 2-azaallyl dication synthetic equivalents. These compounds, after undergoing ring-closing metathesis, yield 2,3,6,7-tetrahydroazepines. This showcases the versatility of 3-Butenylmagnesium bromide in facilitating the double allylation of substrates to create intricate nitrogen-containing rings (Pearson, Aponick, & Dietz, 2006).
Dendrimer Synthesis
Additionally, 3-Butenylmagnesium bromide is used in the synthesis of organotin dendrimers, indicating its utility in forming highly branched, complex structures. The reaction of ω-haloalkyltin trihalides with 3-Butenylmagnesium bromide leads to compounds that, upon further reactions, form dendrimers. These structures are significant in the field of materials science for their potential applications in catalysis, drug delivery, and more (Schumann, Aksu, & Wassermann, 2006).
Role in Organic Synthesis Protocols
In organic synthesis, 3-Butenylmagnesium bromide is used for the diastereoselective synthesis of cis-2,5-disubstituted pyrrolidine N-oxides via the retro-Cope elimination. This process demonstrates the compound's utility in achieving high stereocontrol, which is crucial for the synthesis of compounds with specific three-dimensional arrangements (Bagley & Tovey, 2001).
properties
IUPAC Name |
magnesium;but-1-ene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUWOQLHLFMTON-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC=C.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butenylmagnesium bromide | |
CAS RN |
7103-09-5 | |
Record name | 3-BUTENYLMAGNESIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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